molecular formula C17H17N5O3S2 B2580062 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide CAS No. 1171911-17-3

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

Cat. No.: B2580062
CAS No.: 1171911-17-3
M. Wt: 403.48
InChI Key: YQJFQGXNEVODRR-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide is a bisthiazole derivative featuring two thiazole rings: one substituted with a 2-amino-2-oxoethyl group at the 4-position and another with a 2-((2-methoxy-5-methylphenyl)amino) moiety at the 2-position. The presence of carboxamide and amino-oxoethyl groups enhances hydrogen-bonding capacity, which may improve target binding in biological systems.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-9-3-4-13(25-2)11(5-9)20-17-21-12(8-27-17)15(24)22-16-19-10(7-26-16)6-14(18)23/h3-5,7-8H,6H2,1-2H3,(H2,18,23)(H,20,21)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFQGXNEVODRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of thiazoles and indole derivatives can vary widely depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines.

Biochemical Pathways

Thiazoles and indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. They can have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.

Pharmacokinetics

The pharmacokinetics of thiazoles and indole derivatives can also vary widely. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.

Result of Action

The result of the action of thiazoles and indole derivatives can include a range of molecular and cellular effects, depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines.

Action Environment

The action, efficacy, and stability of thiazoles and indole derivatives can be influenced by a variety of environmental factors. For example, the solubility of thiazole in different solvents can affect its bioavailability.

Scientific Research Applications

Case Studies

Recent studies have highlighted the anticancer potential of thiazole derivatives:

CompoundTarget Cancer Cell LineIC50 Value (µM)Reference
Compound 1HepG-2 (Liver Cancer)23.30 ± 0.35
Compound 2U251 (Glioblastoma)<10
Compound 3A549 (Lung Adenocarcinoma)>1000

These compounds demonstrated significant selectivity and apoptosis induction compared to standard treatments like cisplatin.

Activity Against Mycobacterium tuberculosis

Thiazole derivatives have shown promise as anti-tubercular agents. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate exhibited an MIC of 0.06 µg/ml against M. tuberculosis H37Rv, outperforming traditional antibiotics like thiolactomycin and isoniazid.

Structure-Activity Relationship

The presence of specific substituents on the thiazole ring can significantly influence antimicrobial activity:

SubstituentActivity LevelMIC (µg/ml)Reference
MethylHigh0.06
ChlorineModerate0.24

These findings underscore the importance of chemical modifications in enhancing the efficacy of thiazole-based compounds.

Other Biological Activities

Thiazoles have also been explored for their anticonvulsant properties. A study demonstrated that certain thiazole derivatives exhibited significant effectiveness in a picrotoxin-induced convulsion model, indicating their potential in treating seizure disorders .

Comparison with Similar Compounds

Structural Comparison

The target compound’s bisthiazole scaffold is less common than single-thiazole derivatives, but several analogs share key functional groups:

Compound Name Substituents Key Structural Features Evidence Source
N-(4-(2-(Cycloheptylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Cycloheptylamino group, furan-carboxamide Thiazole-furan hybrid with bulky cycloheptyl substituent
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 2,5-Dimethoxyphenyl, cyclopenta-thiophene Extended aromatic system for π-π interactions
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide Ethylamino-oxoethyl, 3-thienyl group Thiophene substitution enhances lipophilicity
4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide 4-Chlorophenyl, phthalazine-sulfonamide Sulfonamide group increases solubility
Dasatinib (BMS-354825) Chlorophenyl, piperazinyl-pyrimidine Clinically approved kinase inhibitor with thiazole-carboxamide core

Key Observations :

  • Bulky substituents (e.g., cycloheptyl in ) may reduce bioavailability but improve target specificity.
  • Electron-donating groups (e.g., methoxy in ) enhance stability and binding affinity.
  • Hybrid scaffolds (e.g., thiophene in ) optimize pharmacokinetic profiles.
Antimicrobial Activity:

Thiazole derivatives in exhibit broad-spectrum antimicrobial effects. For example:

  • Compound 5: 4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide showed potent activity against E. coli (MIC = 2 µg/mL) .
  • Compound 7: 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide had lower activity (MIC = 16 µg/mL), suggesting electron-withdrawing groups (chloro) enhance efficacy .
Anticancer Activity:
  • Compound 7b (): IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2 cells.
  • Compound 11 (): IC₅₀ = 1.98 ± 1.22 µg/mL.
  • Dasatinib (): Targets BCR-ABL kinase (IC₅₀ < 1 nM).

The amino-oxoethyl group in the target compound could mimic Dasatinib’s carboxamide-mediated kinase inhibition .

Antioxidant Activity:

N-(4-substituted benzyl)-2-amino-4-aryl-1,3-thiazoles (–9) showed radical scavenging activity (EC₅₀ = 12–45 µM). The 2-methoxy group in the target compound may enhance electron donation, improving antioxidant capacity .

Key Insights :

  • Bisthiazole synthesis (target compound) may require optimized coupling reagents (e.g., HATU) to mitigate steric issues.
  • High-yield routes (e.g., 93% for Compound 6 in ) prioritize one-pot reactions and stable intermediates .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide?

  • Answer : The synthesis of thiazole carboxamide derivatives typically involves multi-step protocols:

  • Step 1 : Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core .
  • Step 2 : Amide coupling using carbodiimide reagents (e.g., EDCI/HOBt) to introduce the 2-methoxy-5-methylphenylamino group .
  • Step 3 : Functionalization of the 2-amino-2-oxoethyl group via nucleophilic substitution or reductive amination .
  • Optimization : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to avoid side reactions .

Q. How should researchers characterize the purity and structure of this compound?

  • Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) .
  • NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy group at δ 3.8 ppm, thiazole protons at δ 7.1–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 446.12) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Answer :

  • Variable Substituents : Systematically modify the 2-methoxy-5-methylphenyl group (e.g., replace methoxy with ethoxy or halogens) and assess activity shifts .
  • Core Modifications : Compare thiazole vs. oxazole or imidazole cores to evaluate scaffold specificity .
  • Biological Assays : Use in vitro kinase inhibition assays (e.g., EGFR or VEGFR-2) and correlate IC₅₀ values with structural changes .

Q. How should researchers address contradictions in reported biological activity data for thiazole carboxamides?

  • Answer : Discrepancies often arise from assay conditions or compound stability:

  • Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Stability Testing : Monitor compound degradation in DMSO or cell media via LC-MS over 24–48 hours .
  • Meta-Analysis : Compare data across studies with similar substituents (e.g., 4-phenylthiazole derivatives show consistent COX-2 inhibition ).

Q. What strategies improve the solubility and bioavailability of this hydrophobic thiazole derivative?

  • Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • LogP Reduction : Replace the 2-methoxy group with polar groups (e.g., sulfonamides) while maintaining potency .

Q. How can researchers evaluate the compound’s pharmacokinetics in preclinical models?

  • Answer :

  • In Vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
  • In Vivo Studies : Administer orally (10 mg/kg) to rodents and measure plasma concentration-time profiles using LC-MS/MS .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to quantify accumulation in target organs .

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